Cas no 88-99-3 (Phthalic acid)

Phthalic acid is the final common metabolic form of phthalate (PAE) Phthalic acid can be used to synthesize reagents, such as isophthalic acid (IPA) and terephthalic acid (TPA) Phthalic acid is widely used in the preparation of phthalate plasticizers
Phthalic acid structure
Phthalic acid structure
Phthalic acid
88-99-3
C8H6O4
166.130842685699
MFCD00002467
34490
1017

Phthalic acid Properties

Names and Identifiers

    • Phthalic acid
    • 1,2-BENZENEDICARBONIC ACID, ANHYDRIDE
    • 1,2-BENZENEDICARBONXYLIC ACID
    • 1,2-BENZENEDICARBOXYLIC ACID
    • 1,2-PHENYL DICARBOXYLIC ACID
    • AURORA 15195
    • BENZENE-1,2-DICARBOXYLIC ACID
    • O-DICARBOXYBENZENE
    • O-PHTHALIC ACID
    • ORTHO-PHTHALIC ACID
    • PHTHALATE ION CHROMATOGRAPHY STANDARD
    • RARECHEM AL BO 0013
    • 1,2-dicarboxybenzene
    • 1,2-phthalicacid
    • Acide phtalique
    • acidephtalique(french)
    • Kyselina ftalova
    • o-Benzenedicarboxylic acid
    • Pathalic acid
    • Phthalic Acid (Phenyl-13C6, D4)
    • Phthalate
    • PHTHALICACID
    • Kyselina ftalova [Czech]
    • Acide phtalique [French]
    • Orthophthalic acid
    • Sunftal 20
    • 6O7F7IX66E
    • XNGIFLGASWRNHJ-UHFFFAOYSA-N
    • 1,2-Propylene glycol, bis(isooctyl ph
    • Benzene-1,2-dicarboxylic Acid
    • Phthalic acid (8CI)
    • HA 21
    • M 2
    • NSC 5348
    • o-Carboxybenzoic acid
    • 3198-29-6
    • SMR001224528
    • 523-24-0
    • 15968-01-1
    • MLSMR
    • 4409-98-7
    • MLS002152931
    • +Expand
    • MFCD00002467
    • XNGIFLGASWRNHJ-UHFFFAOYSA-N
    • 1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)
    • O=C(C1C(C(O)=O)=CC=CC=1)O
    • 0608199

Computed Properties

  • 166.02700
  • 2
  • 4
  • 2
  • 166.027
  • 12
  • 177
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.7
  • nothing
  • 0
  • 74.6

Experimental Properties

  • 1.08300
  • 74.60000
  • 7371
  • 1.5100 (estimate)
  • 7 g/L (25 ºC)
  • 378.274 ℃ at 760 mmHg
  • 210-211 °C (dec.) (lit.)
  • 168 ºC
  • methanol: 0.1 g/mL, clear
  • Colorless crystals or crystalline powders.
  • 2 (5g/l, H2O, 20℃)
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Soluble in methanol and ethanol, slightly soluble in water and ether, insoluble in chloroform, benzene and petroleum ether.
  • Sensitive to humidity
  • 2.89(at 25℃)
  • 1.593

Phthalic acid Security Information

  • GHS07 GHS07
  • TH9625000
  • 1
  • S26-S36-S37/39
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Store at room temperature
  • 36/37/38
  • Warning
  • Yes
  • LD50 orally in rats: 7.9 g/kg (Shaffer)

Phthalic acid Customs Data

  • 2917399090
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Phthalic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035WZ-25g
Pathalic Acid
88-99-3 98%
25g
$4.00 2024-04-20
A2B Chem LLC
AB46835-25g
Phthalic acid
88-99-3 98%
25g
$4.00 2024-04-19
abcr
AB210064-100 g
Phthalic acid, ACS, 99.5%; .
88-99-3 99.5%
100 g
€65.10 2023-07-20
Ambeed
A352709-25g
Phthalic acid
88-99-3 98%
25g
$5.0 2024-05-30
Apollo Scientific
OR923932-100g
Phthalic acid
88-99-3 98%
100g
£36.00 2023-08-31
City Chemical
P1162-250GM
Phthalic Acid
88-99-3 99%
250gm
$25.17 2023-09-19
Enamine
EN300-17992-0.05g
benzene-1,2-dicarboxylic acid
88-99-3 96%
0.05g
$19.0 2023-09-19
FUJIFILM
169-26161-100mg
Phthalic Acid
88-99-3
100mg
JPY 9000 2023-09-15
Life Chemicals
F3110-2832-0.25g
Phthalic acid
88-99-3 95%+
0.25g
$18.0 2023-09-06
MedChemExpress
HY-I0508-10mM*1mLinDMSO
Phthalic acid
88-99-3 99.66%
10mM*1mLinDMSO
¥550 2023-07-26

Phthalic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, rt
1.2 Solvents: Water ;  rt
Reference
Synthesis of Chiral Polyhydroxylated Benzimidazoles by a Tandem Radical Fragmentation/Cyclization Reaction: A Straight Avenue to Fused Aromatic-Carbohydrate Hybrids
Andre-Joyaux, Emy; Santana, Andres G.; Gonzalez, Concepcion C., Journal of Organic Chemistry, 2019, 84(2), 506-515

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron ,  Nickel Solvents: Water ;  120 min, 4 MPa, 180 °C
Reference
Hydrophobic activated carbon supported Ni-based acid-resistant catalyst for selective hydrogenation of phthalic anhydride to phthalide
Liu, Yingxin; Gu, Yunjiang; Hou, Yaxin; Yang, Yao; Deng, Shuguang; et al, Chemical Engineering Journal (Amsterdam, 2015, 275, 271-280

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Tetraethoxysilane (reaction products with ionic liquid and (3-mercaptopropyl)trimethoxysilane) ,  (3-Mercaptopropyl)trimethoxysilane (reaction products with ionic liquid and tetraethylorthosilicate) ,  1H-Imidazolium, 4,5-dihydro-3-(3-sulfopropyl)-1-[3-(triethoxysilyl)propyl]-, inn… (reaction products with (3-mercaptopropyl)trimethoxysilane and tetraethylorthosilicate) ;  16 h, 70 °C; rt
Reference
A Janus-type Heterogeneous Surfactant for Adipic Acid Synthesis
Vafaeezadeh, Majid; Wilhelm, Christian; Breuninger, Paul; Ernst, Stefan; Antonyuk, Sergiy; et al, ChemCatChem, 2020, 12(10), 2695-2701

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
Reference
Traceless synthesis of quinazoline-2,4-diones by Curtius rearrangement reaction using poly(ethylene glycol) as soluble polymeric support
Huang, Yanling; Lu, Cuifen; Chen, Zuxing; Yang, Guichun, Journal of Heterocyclic Chemistry, 2007, 44(6), 1421-1424

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
Reference
New reagents. Part 5. Aluminum chloride-sodium iodide system as a highly selective reagent for non-hydrolytic cleavage of esters
Bhatt, M. Vivekananda; Setty, K. S. Sundara, Indian Journal of Chemistry, 1987, (5), 467-8

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; Yue, Huaxin; Fu, Yang; Tian, Juan, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  24 h, reflux
Reference
Ruthenium-Catalyzed Carbonylation at Ortho C-H Bonds in Aromatic Amides Leading to Phthalimides: C-H Bond Activation Utilizing a Bidentate System
Inoue, Satoshi; Shiota, Hirotaka; Fukumoto, Yoshiya; Chatani, Naoto, Journal of the American Chemical Society, 2009, 131(20), 6898-6899

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) (reaction products with polyether-chloromethylated styrene resins) Solvents: Cyclohexane ;  16 h, 70 °C
Reference
A comparison of the oxidizing ability of polystyrene-supported linear and cyclic polyoxyethylene bound permanganates
Chacko, Asha; Devi, Renuka; Abraham, Susan; Mathew, Beena, Journal of Applied Polymer Science, 2005, 96(5), 1897-1905

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide ,  Potassium tetrachloropalladate Solvents: Water
Reference
Palladium catalyzed carbonylation of aryl iodides in aqueous media
Bumagin, N. A.; Nikitin, K. V.; Beletskaya, I. P., Journal of Organometallic Chemistry, 1988, 358(1-3), 563-5

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Organophosphorus compounds. XIX. Synthesis of 2,3-dihydro-1H-1,2-benzazaphosphole 2-oxides, variously substituted on nitrogen and phosphorus, by nitrogen-phosphorus cyclization of zwitterionic intermediates
Collins, David J.; Drygala, Peter F.; Swan, John M., Australian Journal of Chemistry, 1983, 36(12), 2517-36

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Cobalt zinc oxide Solvents: Mesitylene ,  Water ;  20 h, 135 °C; 135 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Bimetallic Oxide Catalyst for the Dehydrogenative Oxidation Reaction of Alcohols: Practical Application in the Synthesis of Value-Added Chemicals
Mittal, Rupali; Awasthi, Satish Kumar, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1702-1713

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Selenium dioxide Solvents: Tetrahydrofuran
Reference
Selenium(IV) oxide catalyzed oxidation of aldehydes to carboxylic acids with hydrogen peroxide
Brzaszcz, M.; Kloc, K.; Maposah, M.; Mlochowski, Jacek, Synthetic Communications, 2000, 30(24), 4425-4434

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, 40 °C
Reference
Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate
Zai, Yuxia; Feng, Yunchao; Zeng, Xianhai; Tang, Xing; Sun, Yong; et al, RSC Advances, 2019, 9(18), 10091-10093

Phthalic acid Raw materials

Phthalic acid Preparation Products

Phthalic acid Suppliers

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